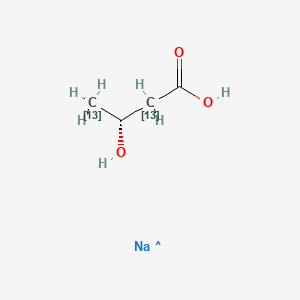
Sodium D-3-hydroxybutyrate (2,4-13C2, 99%)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) is a stable isotope-labeled compound. It is a sodium salt of D-3-hydroxybutyric acid, where the carbon atoms at positions 2 and 4 are replaced with the carbon-13 isotope. This compound is often used in scientific research due to its high isotopic purity and chiral purity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) typically involves the isotopic labeling of the precursor moleculesThe final step involves neutralizing the acid with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic and chiral purity of the final product .
化学反応の分析
Types of Reactions
Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form acetoacetate.
Reduction: The carbonyl group in acetoacetate can be reduced back to the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Acetoacetate
Reduction: D-3-hydroxybutyrate
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
科学的研究の応用
Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the metabolism of ketone bodies in living organisms.
Medicine: Used in research related to metabolic disorders and ketogenic diets.
Industry: Employed in the development of new pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) involves its role as a ketone body. It is metabolized in the liver to produce energy, especially during periods of low glucose availability. The compound targets various metabolic pathways, including the tricarboxylic acid cycle and the electron transport chain, to produce adenosine triphosphate .
類似化合物との比較
Similar Compounds
- Sodium DL-3-hydroxybutyrate-1-13C
- Sodium D-3-hydroxybutyrate-1,3-13C2
- Sodium D-3-hydroxybutyrate-1,2-13C2
- Sodium DL-3-hydroxybutyrate-13C4
Uniqueness
Sodium D-3-hydroxybutyrate (2,4-13C2, 99%) is unique due to its specific isotopic labeling at positions 2 and 4, which allows for precise tracking in metabolic studies. Its high isotopic and chiral purity make it particularly valuable for research applications where accuracy and specificity are crucial .
特性
分子式 |
C4H8NaO3 |
|---|---|
分子量 |
129.08 g/mol |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/t3-;/m1./s1/i1+1,2+1; |
InChIキー |
CWQQGENZHRKCMJ-WGJKDMNVSA-N |
異性体SMILES |
[13CH3][C@H]([13CH2]C(=O)O)O.[Na] |
正規SMILES |
CC(CC(=O)O)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


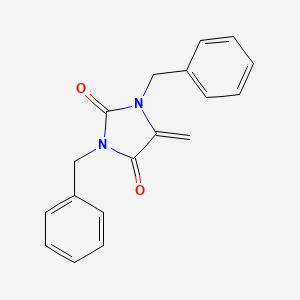

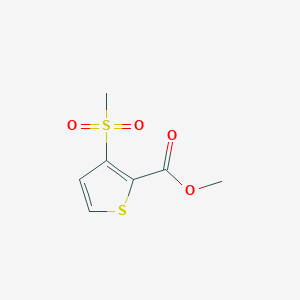
![Methyl 4-[2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078092.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)-3,5-dimethylpiperidine](/img/structure/B14078098.png)
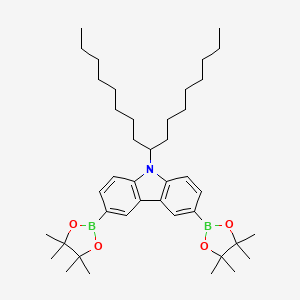
![8-(3,4-Dichlorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14078113.png)

![N-[(2-bromo-5-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14078124.png)

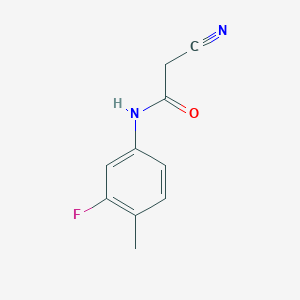
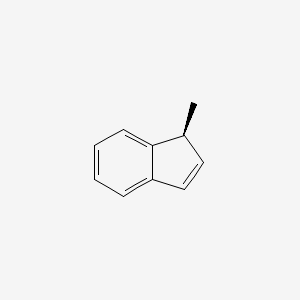
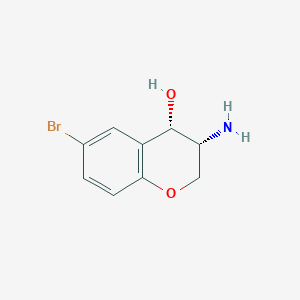
![6-bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole](/img/structure/B14078144.png)
